1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol .
Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an HIV-1 integrase inhibitor
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, it binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome . Additionally, indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules.
Comparison with Similar Compounds
1-Benzyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
6-isopropyl-1H-indole-2-carboxylic acid: Similar structure but lacks the benzyl group.
1-methyl-1H-indole-2-carboxylic acid: Similar structure but has a methyl group instead of a benzyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with a different substitution pattern.
Properties
IUPAC Name |
1-benzyl-6-propan-2-ylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13(2)15-8-9-16-11-18(19(21)22)20(17(16)10-15)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUYKPFDMOWAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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